molecular formula C8H10O2 B1263585 (1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol

(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol

Cat. No. B1263585
M. Wt: 138.16 g/mol
InChI Key: VQKKVCTZENPFCZ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a trans-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol.

Scientific Research Applications

Enantioselective Synthesis and Chemical Framework Development

The compound has been instrumental in the enantioselective synthesis of complex molecular structures. For instance, it was utilized to derive enantiomerically pure compounds that embody the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine. This process involved a 17-step elaboration of the enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, emphasizing its role in intricate synthetic pathways leading to biologically active compounds (White & Banwell, 2016).

Molecular Modeling and Polymerization

The compound's derivatives have been studied for their role in molecular structures and reactions. A computational study explored the geometry and vibrational frequencies of 1,3-cyclohexadiene and its derivatives, highlighting the influence of substituents on these properties. This research is significant for understanding reaction mechanisms and designing materials with desired chemical behaviors (Pye et al., 2009). Additionally, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol and its derivatives have been used as initiators for ring-opening polymerization of cyclic esters, demonstrating the compound's utility in polymer synthesis (Komarov et al., 2019).

properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8-/m1/s1

InChI Key

VQKKVCTZENPFCZ-HTQZYQBOSA-N

Isomeric SMILES

C=CC1=CC=C[C@H]([C@@H]1O)O

Canonical SMILES

C=CC1=CC=CC(C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol

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